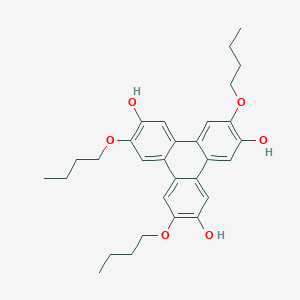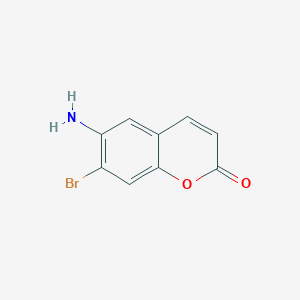
3,7,10-Tributoxytriphenylene-2,6,11-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,10-Tributoxytriphenylene-2,6,11-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are characterized by a polycyclic aromatic hydrocarbon framework.
Vorbereitungsmethoden
The synthesis of 3,7,10-Tributoxytriphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with butoxy groups. One common method includes the use of ultrasonic waves to facilitate the reaction between catechol and ferric chloride hexahydrate. The reaction is carried out for 24 hours, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,7,10-Tributoxytriphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,7,10-Tributoxytriphenylene-2,6,11-triol has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs), which are materials with high porosity and surface area, useful in gas storage and separation.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities, including antioxidant properties and interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 3,7,10-Tributoxytriphenylene-2,6,11-triol exerts its effects involves interactions with various molecular targets. In materials science, it forms coordination complexes with metal ions, leading to the formation of MOFs. In biological systems, its antioxidant properties are attributed to the presence of hydroxyl groups, which can neutralize free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
3,7,10-Tributoxytriphenylene-2,6,11-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has six hydroxyl groups and is known for its antioxidant properties and use in MOFs.
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar to the tributoxy derivative, but with pentoxy groups instead of butoxy groups, affecting its solubility and reactivity.
3,7,10-Trihexoxytriphenylene-2,6,11-triol: This compound has hexoxy groups, which further modify its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
906663-84-1 |
|---|---|
Molekularformel |
C30H36O6 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
3,7,10-tributoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C30H36O6/c1-4-7-10-34-28-16-22-19(13-25(28)31)20-14-26(32)29(35-11-8-5-2)17-23(20)24-18-30(36-12-9-6-3)27(33)15-21(22)24/h13-18,31-33H,4-12H2,1-3H3 |
InChI-Schlüssel |
SIDAXFGTSYVGNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCC)OCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)

![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)

![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)

![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
